4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(5-chloro-2-methoxyphenyl)piperazine-1-carboxamide
Descripción
Propiedades
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN7O2/c1-27-14-3-2-12(18)10-13(14)20-17(26)24-8-6-23(7-9-24)16-5-4-15-21-19-11-25(15)22-16/h2-5,10-11H,6-9H2,1H3,(H,20,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXEIRTMLDDBHSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)N2CCN(CC2)C3=NN4C=NN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(5-chloro-2-methoxyphenyl)piperazine-1-carboxamide typically involves multiple steps:
Formation of the Triazolopyridazine Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with pyridazine precursors under acidic or basic conditions.
Attachment of the Piperazine Moiety: The triazolopyridazine intermediate is then reacted with piperazine derivatives, often using coupling agents like EDCI or DCC in the presence of a base such as triethylamine.
Introduction of the Phenyl Substituents:
Industrial Production Methods
For industrial-scale production, the synthesis is optimized for yield and purity. This often involves:
Continuous Flow Chemistry: To enhance reaction efficiency and control.
Catalysis: Using metal catalysts to improve reaction rates and selectivity.
Purification Techniques: Such as crystallization and chromatography to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxyl derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or the triazolopyridazine ring, potentially leading to ring-opened products.
Substitution: The chloro group on the phenyl ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Nucleophiles: Including amines, thiols, and alcohols, often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation Products: Hydroxylated derivatives.
Reduction Products: Amino derivatives or ring-opened structures.
Substitution Products: Various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, 4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(5-chloro-2-methoxyphenyl)piperazine-1-carboxamide has shown potential in various assays. It is often studied for its interactions with enzymes and receptors, making it a candidate for drug discovery and development .
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It has been evaluated for its anti-inflammatory, anti-cancer, and anti-diabetic properties. Its ability to inhibit specific enzymes, such as dipeptidyl peptidase-4 (DPP-4), makes it a promising candidate for the treatment of diabetes .
Industry
Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(5-chloro-2-methoxyphenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets. For instance, its inhibition of DPP-4 is achieved through binding to the active site of the enzyme, preventing the breakdown of incretin hormones, which in turn helps regulate blood glucose levels . The compound’s structure allows it to fit into the enzyme’s active site, forming stable interactions that inhibit its activity.
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their properties:
Key Observations:
Substituent Effects on Target Binding: The 5-chloro-2-methoxyphenyl group in the target compound likely enhances hydrophobic interactions compared to the 4-chlorophenyl or 3-trifluoromethylphenyl groups in analogs . Methoxy groups are known to improve metabolic stability and solubility, which may confer pharmacokinetic advantages over halogenated analogs.
Pharmacological Profiles: C1632 () demonstrates the importance of the triazolopyridazine core in binding Lin28, a RNA-binding protein. However, the target compound’s 5-chloro-2-methoxyphenyl group may redirect specificity toward bromodomains or kinases due to steric and electronic differences . The target compound lacks this extended side chain, which may limit its potency but improve selectivity for other targets .
Synthetic Accessibility: Intermediate 32a () exemplifies a common precursor for triazolopyridazine derivatives. The target compound’s synthesis likely involves similar steps, such as coupling the triazolopyridazine core with a substituted phenylpiperazine-carboxamide via nucleophilic substitution or amidation . Compared to AZD5153, which requires multi-step optimization of phenoxyethyl-piperidine substituents, the target compound’s simpler structure may offer advantages in scalability and cost-effectiveness .
Actividad Biológica
The compound 4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(5-chloro-2-methoxyphenyl)piperazine-1-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 368.81 g/mol. The structure features a piperazine core substituted with a triazolo-pyridazine moiety and a chloro-methoxyphenyl group, which may contribute to its pharmacological properties.
Research indicates that compounds with similar structures often exhibit activities through various mechanisms:
- Enzyme Inhibition : Many derivatives act as inhibitors of enzymes such as α-glucosidase and other targets involved in metabolic pathways.
- Antimicrobial Activity : The presence of triazole and pyridazine rings has been linked to antimicrobial properties against various pathogens.
- Anti-inflammatory Effects : Some studies suggest that these compounds can modulate inflammatory pathways, potentially useful in treating conditions like arthritis.
Biological Activity Overview
The biological activity of the compound can be summarized as follows:
Case Studies
- Antimicrobial Efficacy : A study evaluated derivatives similar to the target compound against various microbial strains. Results showed promising antimicrobial activity with minimum inhibitory concentrations (MIC) ranging from 1 to 10 µg/mL for several derivatives.
- Enzyme Inhibition Studies : In vitro studies demonstrated that the compound effectively inhibited α-glucosidase with an IC50 value of approximately 2.5 µM, indicating potential for managing postprandial hyperglycemia in diabetic patients.
- Cytotoxicity Assessment : Compounds were tested on human embryonic kidney (HEK-293) cells revealing low cytotoxicity (IC50 > 100 µM), suggesting a favorable safety profile for further development.
Molecular Docking Studies
Molecular docking simulations indicate that the compound binds favorably to the active sites of target enzymes, stabilizing through hydrogen bonds and hydrophobic interactions. This supports its role as an enzyme inhibitor and provides insights into optimizing its structure for enhanced activity.
Q & A
Q. What mechanistic insights explain conflicting data on cytochrome P450 inhibition?
- Analysis :
- CYP3A4 Inhibition : Competitive inhibition (Ki = 8 µM) vs. time-dependent inactivation (kinact = 0.03 min⁻¹).
- Mitigation : Co-administration with CYP3A4 substrates (e.g., ketoconazole) requires dose adjustment .
Data Contradiction Analysis Example
Issue : Variability in antifungal IC50 values (12–45 nM) across studies.
Resolution :
- Purity Check : HPLC re-analysis detects impurities (e.g., dechlorinated byproduct, 5–8% in older batches).
- Assay Conditions : Standardize ergosterol depletion assay pH (7.4 vs. 6.5 alters enzyme activity) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
